molecular formula C12H14N2O4 B2676118 3-(2,3,4-Trimethoxyphenyl)-1,2-oxazol-5-amine CAS No. 501902-30-3

3-(2,3,4-Trimethoxyphenyl)-1,2-oxazol-5-amine

Cat. No.: B2676118
CAS No.: 501902-30-3
M. Wt: 250.254
InChI Key: DSNSKATUKGVWTN-UHFFFAOYSA-N
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Description

3-(2,3,4-Trimethoxyphenyl)-1,2-oxazol-5-amine is a chemical compound featuring an isoxazole core linked to a trimethoxyphenyl moiety. This structure is of significant interest in medicinal chemistry research, particularly in the discovery and development of novel anticancer agents. The trimethoxyphenyl group is a recognized pharmacophore in tubulin polymerization inhibitors, which are compounds that disrupt cell division by targeting the microtubules of the cytoskeleton . This mechanism is a validated approach for halting the proliferation of cancer cells. Compounds with structural similarities to this compound have demonstrated potent antiproliferative activities against various human cancer cell lines, including glioma, non-small cell lung cancer, and hepatocellular carcinoma . The integration of the isoxazole ring further enhances the research value of this scaffold, as isoxazole derivatives are known to exhibit a range of bioactivities and are frequently explored as core structures in drug discovery . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic use. It is the responsibility of the researcher to ensure safe handling and comply with all applicable local and national regulatory requirements.

Properties

IUPAC Name

3-(2,3,4-trimethoxyphenyl)-1,2-oxazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O4/c1-15-9-5-4-7(8-6-10(13)18-14-8)11(16-2)12(9)17-3/h4-6H,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSNSKATUKGVWTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C2=NOC(=C2)N)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3,4-Trimethoxyphenyl)-1,2-oxazol-5-amine typically involves the formation of the oxazole ring followed by the introduction of the trimethoxyphenyl group. One common method is the cyclization of appropriate precursors under specific conditions. For instance, the Suzuki–Miyaura coupling reaction is often employed due to its mild and functional group tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2,3,4-Trimethoxyphenyl)-1,2-oxazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxazole ring to other functional groups.

    Substitution: The trimethoxyphenyl group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole oxides, while substitution reactions can produce a variety of trimethoxyphenyl derivatives.

Scientific Research Applications

Anticancer Applications

Mechanism of Action:
The oxazole ring is known for its ability to interact with biological targets that are crucial for cancer cell proliferation. Compounds containing oxazole derivatives have demonstrated promising anticancer activities by inhibiting cell growth and inducing apoptosis in various cancer cell lines.

Case Studies:

  • A study evaluated a series of oxazole derivatives, including those similar to 3-(2,3,4-trimethoxyphenyl)-1,2-oxazol-5-amine, against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The results indicated that several derivatives exhibited superior activity compared to standard chemotherapeutics like etoposide .

Table 1: Anticancer Activity of Oxazole Derivatives

CompoundCell LineIC50 (μM)Comparison DrugActivity Level
11fMCF-710EtoposideHigher
11bA54915EtoposideComparable
11cDU-14512EtoposideHigher

Anti-Diabetic Applications

Biological Activity:
Research has shown that compounds similar to this compound possess anti-diabetic properties. These compounds can lower glucose levels and improve insulin sensitivity.

Case Studies:
In vivo studies using genetically modified models indicated that certain oxazole derivatives significantly reduced blood glucose levels in diabetic Drosophila melanogaster models. Compounds demonstrated a dual mechanism of action by enhancing insulin signaling pathways and reducing hepatic glucose production .

Table 2: Anti-Diabetic Activity of Oxazole Derivatives

CompoundModel OrganismGlucose Reduction (%)Mechanism of Action
5dDrosophila melanogaster30Insulin signaling enhancement
5fDrosophila melanogaster25Hepatic glucose production reduction

Neurodegenerative Disease Treatment

Potential Applications:
Research indicates that oxazole derivatives may also play a role in treating neurodegenerative diseases such as Alzheimer's disease. The ability to inhibit tau protein aggregation suggests a protective effect against neurodegeneration.

Case Studies:
A recent study highlighted the potential of oxazole derivatives in targeting tauopathies through inhibition of tau oligomerization. This property is critical in developing therapeutic strategies for Alzheimer's disease .

Mechanism of Action

The mechanism of action of 3-(2,3,4-Trimethoxyphenyl)-1,2-oxazol-5-amine involves its interaction with specific molecular targets. The trimethoxyphenyl group is known to inhibit enzymes such as tubulin and heat shock protein 90 (Hsp90), leading to anti-cancer effects . The compound may also interact with other proteins and receptors, modulating various biological pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Substituent Variations on the Phenyl Ring

Fluorinated Analogs
  • 3-(2,4-Difluorophenyl)-1,2-oxazol-5-amine (C₉H₆F₂N₂O): Substitutes methoxy groups with electron-withdrawing fluorine atoms. Reduced lipophilicity (logP ≈ 2.1) compared to the trimethoxy derivative (logP ≈ 3.5) due to fluorine’s polarity .
Trifluoromethylphenyl Analogs
  • 3-Methyl-4-[3-(trifluoromethyl)phenyl]-1,2-oxazol-5-amine: Incorporates a trifluoromethyl group (-CF₃), increasing metabolic stability and hydrophobicity.
Dimethoxyphenyl Analogs
  • 3-(3,4-Dimethoxyphenyl)-5-((2-methylbenzyl)thio)-4H-1,2,4-triazol-4-amine :
    • Combines dimethoxy phenyl with a triazole core.
    • Higher molecular weight (356.44 g/mol) and sulfur inclusion may enhance binding to metal-containing enzymes .

Heterocycle Core Modifications

Oxadiazole Derivatives
  • 3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-amine :
    • Replaces oxazole with oxadiazole, altering electronic distribution.
    • Oxadiazole’s higher aromaticity may improve thermal stability .
Triazole Derivatives
  • 5-(3,4-Dimethoxyphenyl)-1,2,4-triazin-3-amine: Triazine core with dimethoxyphenyl substitution. Potential kinase inhibition due to triazine’s planar structure .

Comparative Data Table

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Properties/Applications Reference
3-(2,3,4-Trimethoxyphenyl)-1,2-oxazol-5-amine Oxazole 2,3,4-Trimethoxyphenyl 262.26 Antitumor candidate (patented)
3-(2,4-Difluorophenyl)-1,2-oxazol-5-amine Oxazole 2,4-Difluorophenyl 196.15 Antimicrobial potential
3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-amine Oxadiazole 3-(Trifluoromethyl)phenyl 229.17 Agrochemical research
5-(3,4-Dimethoxyphenyl)-1,2,4-triazin-3-amine Triazine 3,4-Dimethoxyphenyl 232.24 Kinase inhibition studies

Research Findings and Implications

  • Substituent Effects : Methoxy groups enhance lipophilicity and electron density, favoring interactions with hydrophobic pockets in proteins (e.g., tubulin) . Fluorine substitutions improve metabolic stability but may reduce membrane permeability .
  • Heterocycle Impact : Oxadiazoles and triazines offer distinct electronic profiles, expanding applications in drug discovery and material science .
  • Synthetic Routes: Common methods include cyclization of hydrazononitriles with hydroxylamine, as seen in aminoisoxazole synthesis .

Biological Activity

3-(2,3,4-Trimethoxyphenyl)-1,2-oxazol-5-amine is a compound belonging to the isoxazole family, which has garnered attention for its potential biological activities, particularly in cancer treatment and immunomodulation. This article reviews the biological activity of this compound based on diverse research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Chemical Formula : C18_{18}H20_{20}N2_2O4_4
  • Molecular Weight : 342.36 g/mol

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound. In vitro assays against various human cancer cell lines have shown promising results:

Cell Line IC50_{50} (µM) Reference
MCF-7 (Breast Cancer)3.21
A549 (Lung Cancer)2.85
DU-145 (Prostate Cancer)1.38
MDA-MB-231 (Breast Cancer)2.50

These values indicate significant cytotoxic potential, with IC50_{50} values lower than those of standard chemotherapeutic agents.

The mechanism through which this compound exerts its anticancer effects involves:

  • Inhibition of Tubulin Polymerization : The compound disrupts microtubule formation, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells .
  • Induction of Apoptosis : Flow cytometry analyses have shown an increase in Annexin-V positive cells, indicating enhanced apoptotic activity .

Immunomodulatory Effects

In addition to its anticancer properties, this compound has been studied for its immunomodulatory effects:

  • It has been shown to enhance the production of cytokines such as TNF-alpha and IL-6 in immune cells .
  • The compound also modulates T-cell responses by increasing the proliferation of CD4+ and CD8+ T cells in vitro .

Case Studies

Several case studies have documented the efficacy of isoxazole derivatives similar to this compound:

  • Study on HL-60 Cells : A derivative exhibited significant antiproliferative activity and induced apoptosis in HL-60 cells by arresting the cell cycle at G2/M phase .
  • In Vivo Studies : In murine models, compounds with similar structures demonstrated enhanced immune responses and reduced tumor growth rates compared to controls .

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